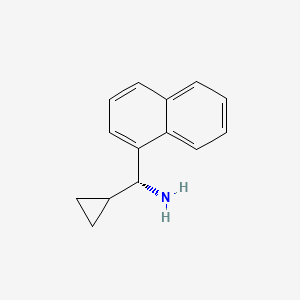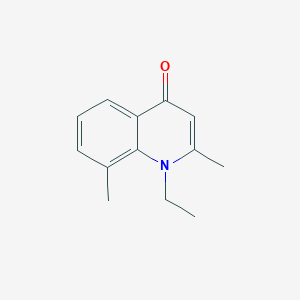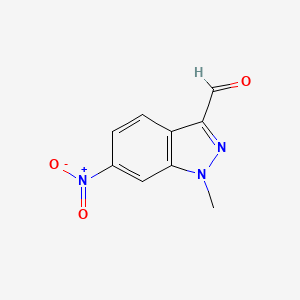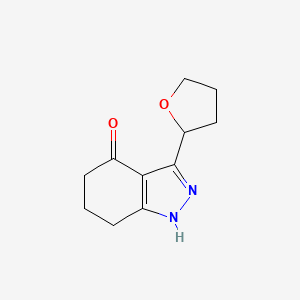
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is a unique organic compound characterized by the presence of an amino group, a trimethylsilyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group, followed by the introduction of the trimethylsilyl group and the alkyne functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of aminotransferases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid exerts its effects often involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include the inhibition of aminotransferases, leading to altered metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-hex-5-enoic acid: Similar structure but lacks the trimethylsilyl group.
6-Trimethylsilylhex-5-ynoic acid: Similar structure but lacks the amino group.
Uniqueness
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is unique due to the presence of both the amino and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
111886-96-5 |
|---|---|
Molecular Formula |
C9H17NO2Si |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-amino-6-trimethylsilylhex-5-ynoic acid |
InChI |
InChI=1S/C9H17NO2Si/c1-13(2,3)7-6-8(10)4-5-9(11)12/h8H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
XWZHYXMCIJHKFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)
![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)


![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)



![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)



